molecular formula C7H7NO4 B12797423 1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione CAS No. 66234-84-2

1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione

Cat. No.: B12797423
CAS No.: 66234-84-2
M. Wt: 169.13 g/mol
InChI Key: INYVLMMCYHZEIB-UHFFFAOYSA-N
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Description

1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione is an organic compound belonging to the class of pyrrole derivatives It features a pyrrole ring substituted with a hydroxy-oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione typically involves the reaction of pyrrole with an appropriate oxopropylating agent under controlled conditions. One common method includes the use of 1,3-dicarbonyl compounds in the presence of a base to facilitate the formation of the hydroxy-oxopropyl group on the pyrrole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

    Reduction: The oxo group can be reduced to form a secondary alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction may produce a diol.

Scientific Research Applications

1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxy-oxopropyl group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Uniqueness: 1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

66234-84-2

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

1-(1-hydroxy-2-oxopropyl)pyrrole-2,5-dione

InChI

InChI=1S/C7H7NO4/c1-4(9)7(12)8-5(10)2-3-6(8)11/h2-3,7,12H,1H3

InChI Key

INYVLMMCYHZEIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(N1C(=O)C=CC1=O)O

Origin of Product

United States

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